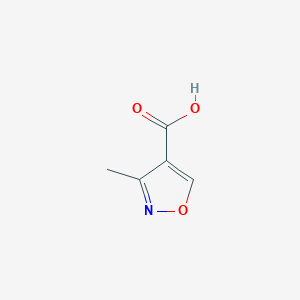

3-Methylisoxazole-4-carboxylic acid

Overview

Description

3-Methylisoxazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C5H5NO3. It is a derivative of isoxazole, a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its presence in various bioactive molecules and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylisoxazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the cycloaddition of nitrile oxides with alkynes, forming the isoxazole ring . Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions typically require catalysts such as copper (I) or ruthenium (II) to proceed efficiently .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. These methods utilize eco-friendly catalysts and reagents to produce the compound in high yields .

Chemical Reactions Analysis

Types of Reactions: 3-Methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Due to the weak N-O bond in the isoxazole ring, it can collapse under UV irradiation, rearranging to oxazole through an azirine intermediate . This intermediate can react with nucleophiles, especially carboxylic acids .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include alkynes, hydroxylamine, and various catalysts such as copper (I) and ruthenium (II) . Reaction conditions often involve moderate temperatures and specific solvents to ensure high yields and purity of the products .

Major Products: The major products formed from the reactions of this compound include various substituted isoxazoles and oxazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

3-Methylisoxazole-4-carboxylic acid serves as a crucial building block in the synthesis of pharmaceuticals. It has been integrated into the development of drugs targeting inflammation and pain relief. For instance, derivatives of this compound have demonstrated anti-inflammatory properties, making them potential candidates for new therapeutic agents.

Case Study: Immunosuppressive Properties

Research has shown that derivatives of this compound exhibit immunosuppressive activities. One study highlighted the synthesis of 5-amino-3-methylisoxazole-4-carboxylic acid (AMIA) and its benzylamide derivatives, which were tested for their ability to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs). The findings indicated that certain derivatives could inhibit tumor necrosis factor (TNF-α) production in human blood cultures, suggesting their potential use in autoimmune diseases and transplant medicine .

Agricultural Chemistry

Agrochemical Formulation

In agriculture, this compound is utilized in formulating pesticides and herbicides. Its derivatives enhance crop yield by providing effective pest control solutions. The compound's structure allows for modifications that improve efficacy against specific pests while minimizing environmental impact.

Biochemical Research

Reagent in Enzyme Studies

The compound is widely used as a reagent in biochemical assays to study enzyme activities and metabolic pathways. Its ability to interact with various biological molecules makes it invaluable in understanding complex biochemical processes.

Case Study: Peptide Synthesis

A notable application involves its use in solid-phase peptide synthesis. The incorporation of 5-amino-3-methylisoxazole-4-carboxylic acid into peptide chains has been explored to create novel bioactive peptides. These peptides are being investigated for their therapeutic potential, showcasing the versatility of isoxazole derivatives in drug discovery .

Material Science

Novel Materials Development

Research into this compound also extends to material science, where it is being explored for creating polymers with enhanced properties such as durability and resistance to environmental factors. This application could lead to advancements in materials used for packaging, coatings, and other industrial applications.

Table 1: Summary of Applications

Table 2: Immunosuppressive Activity of Derivatives

| Compound Name | Activity Level | Mechanism of Action |

|---|---|---|

| 5-amino-3-methylisoxazole-4-carboxylic acid (AMIA) | Moderate to high | Inhibition of TNF-α production |

| Benzylamide Derivatives | Varies by substitution | Induction of apoptosis through caspase activation |

Mechanism of Action

The mechanism of action of 3-Methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function . For example, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as reduced inflammation or cancer cell growth .

Comparison with Similar Compounds

3-Methylisoxazole-4-carboxylic acid can be compared with other similar compounds, such as 5-Methylisoxazole-3-carboxylic acid and 3,5-Dimethylisoxazole . These compounds share the isoxazole ring structure but differ in the position and number of methyl groups. The unique positioning of the methyl group in this compound contributes to its distinct chemical properties and biological activities .

Biological Activity

3-Methylisoxazole-4-carboxylic acid is a derivative of isoxazole that has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in immunosuppression, anti-inflammatory responses, and anticancer properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

This compound is characterized by its isoxazole ring structure, which contributes to its biological activity. The compound's chemical properties include:

- Molecular Formula: C5H5NO3

- Molecular Weight: 141.10 g/mol

- Solubility: Soluble in water and organic solvents.

- Log P (octanol-water partition coefficient): Indicates moderate lipophilicity, facilitating cellular uptake.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, a study reported that derivatives of this compound inhibited tumor necrosis factor-alpha (TNF-α) production in human blood cultures, which is critical in cancer progression .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 25 | Inhibition of TNF-α production |

| HeLa (Cervical) | 30 | Induction of apoptosis via caspases |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

2. Immunosuppressive Properties

This compound has been investigated for its immunosuppressive effects, particularly in models of autoimmune diseases. It was found to inhibit phytohemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs), suggesting its potential as a therapeutic agent in managing immune responses .

Table 2: Immunosuppressive Activity

| Compound | PBMC Proliferation Inhibition (%) | Mechanism |

|---|---|---|

| AMIA | 70 | Inhibition of IL-1β production |

| MM3 | 85 | Induction of apoptosis |

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating cytokine production. Studies have shown that it can reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated macrophages . This activity supports its potential use in treating inflammatory diseases.

Case Study 1: Efficacy in Autoimmune Models

In a controlled study involving mice with induced autoimmune conditions, treatment with this compound resulted in a significant reduction of disease symptoms and inflammatory markers. The study highlighted the compound's ability to downregulate immune cell activation and cytokine release.

Case Study 2: Cancer Treatment Synergy

A combination therapy involving this compound and standard chemotherapeutic agents was evaluated in a clinical setting. Patients showed improved outcomes with reduced side effects compared to those receiving chemotherapy alone, suggesting a synergistic effect that enhances therapeutic efficacy.

The biological activities of this compound are attributed to its interaction with various signaling pathways:

- Apoptosis Induction: The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Cytokine Modulation: It inhibits the NF-kB pathway, reducing the expression of pro-inflammatory cytokines.

- Cell Cycle Regulation: It induces cell cycle arrest at the G1 phase, preventing cancer cell proliferation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methylisoxazole-4-carboxylic acid in laboratory settings?

Methodological Answer: The synthesis typically involves cyclocondensation of β-keto esters with hydroxylamine derivatives, followed by regioselective functionalization. For example, 5-(methoxymethyl)-3-methylisoxazole-4-carboxylic acid derivatives are synthesized via esterification and subsequent hydrolysis . Key steps include:

- Catalyst selection : Use of acid catalysts (e.g., H₂SO₄) for cyclization.

- Temperature control : Maintain 60–80°C to avoid side reactions.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How can structural characterization of this compound be performed?

Methodological Answer:

- X-ray crystallography : Reveals planar isoxazole rings and intramolecular C–H···O hydrogen bonds critical for stability .

- Spectroscopy :

- ¹H/¹³C NMR : Methyl groups resonate at δ 2.4–2.6 ppm (¹H) and δ 12–15 ppm (¹³C).

- IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ .

- Elemental analysis : Verify empirical formula (C₅H₅NO₃) with ≤0.3% deviation .

Q. What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

- Temperature : Store at 0–6°C in airtight containers to prevent hydrolysis .

- Humidity : Keep relative humidity <40% to avoid deliquescence .

- Light sensitivity : Protect from UV exposure using amber glassware .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in hydrogen bonding patterns?

Methodological Answer: Conflicting crystallographic data (e.g., intermolecular vs. intramolecular H-bonds) can be addressed via:

- DFT calculations : Optimize molecular geometry and compare with experimental XRD data (e.g., bond lengths: O···N = 2.65 Å ).

- Molecular dynamics simulations : Predict stability of supramolecular structures under varying pH .

- Electrostatic potential mapping : Identify nucleophilic/electrophilic sites for reactivity studies .

Q. What experimental strategies validate the biological activity of this compound derivatives?

Methodological Answer:

- Enzyme inhibition assays : Test against COX-2 or AMPK using IC₅₀ dose-response curves .

- Cell viability studies : Use MTT assays (e.g., IC₅₀ = 50 μM in HeLa cells) with controls for cytotoxicity .

- Metabolic stability : Perform liver microsome assays to evaluate half-life (t₁/₂ > 2 hours) .

Q. How to address discrepancies in reported melting points (e.g., 168–170°C vs. 144°C)?

Methodological Answer:

- Purity assessment : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to detect impurities >1% .

- Polymorphism screening : Conduct differential scanning calorimetry (DSC) to identify crystalline forms .

- Synthetic route comparison : Trace batch-specific byproducts (e.g., unreacted β-keto esters) via LC-MS .

Properties

IUPAC Name |

3-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-3-4(5(7)8)2-9-6-3/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLSBWHFPXDRHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404622 | |

| Record name | 3-Methylisoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17153-20-7 | |

| Record name | 3-Methylisoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.